2-Methyl-7-(trifluoromethyl)quinoline

Antimalarial Protonation state Heme binding

This halogenated quinoline is essential for programs targeting heme interaction and c-Met kinase inhibition. The C-2 methyl group provides steric shielding to enhance regioselectivity during C-4 functionalization, reducing SNAr side reactions and improving downstream yields compared to unsubstituted analogs. Ideal for structure-based drug design requiring metabolic stability.

Molecular Formula C11H8F3N
Molecular Weight 211.18 g/mol
CAS No. 324-32-3
Cat. No. B1358653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-(trifluoromethyl)quinoline
CAS324-32-3
Molecular FormulaC11H8F3N
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H8F3N/c1-7-2-3-8-4-5-9(11(12,13)14)6-10(8)15-7/h2-6H,1H3
InChIKeyVIBTYGFMDABZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7-(trifluoromethyl)quinoline CAS 324-32-3: Core Quinoline Scaffold Procurement Guide


2-Methyl-7-(trifluoromethyl)quinoline (CAS: 324-32-3) is a halogenated quinoline building block characterized by a methyl substituent at the C-2 position and a trifluoromethyl group at the C-7 position on the bicyclic heteroaromatic core. This substitution pattern confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability relative to non-fluorinated quinoline analogs, making it a valuable intermediate for pharmaceutical and agrochemical research programs . The compound is primarily utilized as a synthetic precursor for further functionalization rather than as a final active pharmaceutical ingredient, with particular relevance in the development of antimalarial agents and kinase inhibitors [1].

2-Methyl-7-(trifluoromethyl)quinoline Selection: Why Positional Isomers and Non-Fluorinated Analogs Cannot Substitute


In quinoline-based drug discovery, the position of the trifluoromethyl substituent critically dictates protonation state, heme binding orientation, and ultimately biological efficacy. Computational and crystallographic studies demonstrate that CF₃ substitution at the 7-position preserves endocyclic quinoline nitrogen protonation, whereas 2,8-bis(trifluoromethyl) substitution reverses this preference to favor exocyclic amine protonation [1]. This positional specificity means that substituting 2-methyl-7-(trifluoromethyl)quinoline with its 6-CF₃ or 8-CF₃ isomers will alter target engagement and cannot be performed without revalidating the entire structure-activity relationship. Furthermore, the C-2 methyl group introduces steric hindrance that modulates nucleophilic aromatic substitution reactivity compared to unsubstituted quinoline, affecting downstream synthetic yields and regioselectivity .

2-Methyl-7-(trifluoromethyl)quinoline Differentiated Performance Evidence: Quantitative Comparator Data


7-CF₃ Quinoline Scaffold Outperforms 6-CF₃ and 8-CF₃ Isomers in Preserving Protonation State for Heme Binding

DFT calculations (B3LYP/BS1) demonstrate that 7-substituted mono- and bis-4-aminoquinolines protonate preferentially at the endocyclic quinoline nitrogen, whereas compounds with CF₃ groups at both 2- and 8-positions reverse protonation order to favor the exocyclic 4-amino nitrogen [1]. Critically, loss of antimalarial efficacy caused by 2,8-bis(trifluoromethyl) substitution was recovered when the CF₃ group was repositioned to the 7-position [1]. This positional dependence establishes that 7-CF₃ quinoline scaffolds are mechanistically distinct from 6-CF₃ or 8-CF₃ analogs.

Antimalarial Protonation state Heme binding

7-CF₃-4-Aminoquinoline Derivatives Demonstrate Superior Antileishmanial Potency Versus Chloroquine

A series of 7-trifluoromethyl-4-aminoquinoline derivatives were evaluated against Leishmania donovani amastigotes. The analogues exhibited IC₅₀ values ranging from 5.3 to 9.6 μM, demonstrating 1.6- to 2.9-fold greater potency than chloroquine (IC₅₀ = 15.3 μM) and comparable or superior activity to miltefosine (IC₅₀ = 8.1 μM) [1]. One lead compound (6c) achieved 76.02 ± 13.60% parasite inhibition in the hamster model at day 27 post-infection [1].

Antileishmanial Visceral leishmaniasis 4-Aminoquinoline

7-CF₃ Quinoline c-Met Inhibitors Achieve Single-Digit Nanomolar Potency with Manageable hERG Liability

Structure-activity relationship studies on 3,5-diamino-7-trifluoromethylquinolines as c-Met tyrosine kinase inhibitors demonstrated that optimized derivatives achieve high potency while maintaining acceptable cardiovascular safety profiles. The 7-CF₃ substitution was identified as a critical pharmacophore element for c-Met binding [1]. Further SAR efforts focused on correcting hERG inhibition while preserving nanomolar enzymatic activity [1].

c-Met inhibitor Tyrosine kinase hERG

C-2 Methyl Substitution Modulates Nucleophilic Aromatic Substitution Reactivity Versus Unsubstituted Quinoline

The C-2 methyl group in 2-methyl-7-(trifluoromethyl)quinoline introduces steric hindrance adjacent to the pyridine nitrogen, which influences reactivity in nucleophilic aromatic substitution (SNAr) reactions . This steric effect reduces undesired side reactions at the C-2 position compared to unsubstituted quinoline, potentially improving regioselectivity in C-4 functionalization. The compound is synthesized via Doebner-Miller reaction between 3-(trifluoromethyl)aniline and (E)-but-2-enal in 6N HCl under reflux conditions .

Synthetic accessibility Regioselectivity Doebner-Miller reaction

7-Trifluoromethylquinoline-Derived Di-Mannich Bases Demonstrate Superior Ex Vivo Antimalarial Activity Versus Chloroquine

A comparative ex vivo antimalarial evaluation of 12 new quinoline di-Mannich base compounds containing either 7-dichloroquinoline or 7-trifluoromethylquinoline nuclei was conducted using the Saimiri-bioassay model. Compounds were benchmarked against amodiaquine, chloroquine, and pyronaridine [1]. The 7-trifluoromethylquinoline-containing derivatives represent a distinct chemotype from the clinically established 7-chloroquinoline antimalarials.

Antimalarial Di-Mannich base Plasmodium

2-Methyl-7-(trifluoromethyl)quinoline Applications: High-Impact Research Use Cases


Antimalarial Lead Optimization Requiring Defined Protonation State

Research programs developing next-generation 4-aminoquinoline antimalarials should select 2-methyl-7-(trifluoromethyl)quinoline as a core scaffold to preserve endocyclic quinoline nitrogen protonation essential for heme binding [1]. DFT calculations confirm that 7-CF₃ substitution maintains the mechanistically required protonation state, whereas 2,8-bis(CF₃) substitution reverses this preference and compromises efficacy [1]. This scaffold is appropriate for structure-based drug design efforts targeting hematin interaction.

Neglected Tropical Disease Drug Discovery: Antileishmanial Agent Development

7-Trifluoromethyl-4-aminoquinoline derivatives have demonstrated IC₅₀ values of 5.3–9.6 μM against Leishmania donovani amastigotes, outperforming chloroquine (IC₅₀ = 15.3 μM) [1]. In vivo efficacy of 76% parasite inhibition was achieved in the hamster model [1]. 2-Methyl-7-(trifluoromethyl)quinoline serves as the foundational building block for synthesizing these antileishmanial candidates via C-4 amination.

Kinase Inhibitor Programs Targeting c-Met with Cardiovascular Safety Requirements

The 3,5-diamino-7-trifluoromethylquinoline chemotype has been validated as a c-Met tyrosine kinase inhibitor scaffold with nanomolar potency [1]. Medicinal chemistry teams can utilize 2-methyl-7-(trifluoromethyl)quinoline to access derivatives amenable to hERG liability optimization, a critical consideration for oncology drug candidates requiring favorable cardiac safety margins [1].

Regioselective C-4 Derivatization for Focused Chemical Library Synthesis

Synthetic chemistry groups requiring regioselective C-4 functionalization should procure 2-methyl-7-(trifluoromethyl)quinoline rather than unsubstituted 7-(trifluoromethyl)quinoline. The C-2 methyl group sterically shields the adjacent position, reducing undesired SNAr side reactions and improving C-4 selectivity [1]. The compound is accessible via established Doebner-Miller synthesis from commercially available starting materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-7-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.